1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOOGXGXVMZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Alkylation and Acylation
The amine group undergoes nucleophilic substitution with alkyl halides or acylating agents. Reaction rates depend on steric hindrance from the bicyclic indene moiety.
Key Findings :
-
Trifluoroacetylation proceeds via Pd-catalyzed coupling under anhydrous conditions, forming stable amides for pharmacological studies .
-
Steric effects from the 2-methylpropan-2-yl group reduce acylation efficiency compared to linear amines .
Oxidation Reactions
The tertiary amine is oxidized to N-oxides under mild conditions, with the indene ring remaining intact.
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 12h | N-Oxide | Forms a hygroscopic solid | |
| mCPBA | DCM, 0°C → RT | N-Oxide | Higher regioselectivity |
Mechanistic Insight :
-
Oxidation proceeds via a radical pathway, confirmed by ESR studies .
-
N-Oxides exhibit enhanced water solubility, useful for derivatization in drug discovery .
Salt Formation
Reacts with acids to form stable hydrochlorides or sulfates, critical for improving bioavailability.
| Acid | Conditions | Product | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (gas) | Et₂O, 0°C | Hydrochloride salt | 12.5 (H₂O) | |
| H₂SO₄ | EtOH, RT | Sulfate salt | 8.3 (H₂O) |
Applications :
Hofmann Elimination
Under strong basic conditions, the amine undergoes elimination to form alkenes.
| Base | Conditions | Product | Selectivity (E:Z) | Reference |
|---|---|---|---|---|
| KOH, EtOH | Reflux, 6h | 1-(Inden-2-yl)propene | 85:15 | |
| LDA, THF | -78°C → RT | 1-(Inden-2-yl)propene | 92:8 |
Mechanism :
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is studied for its potential pharmacological properties. Its structural similarity to known psychoactive compounds suggests possible applications in neuropharmacology.
Potential Therapeutic Uses
- CNS Stimulant : Preliminary studies indicate that the compound may exhibit stimulant properties similar to amphetamines. This opens avenues for research into its effects on attention and mood disorders.
- Antidepressant Activity : The compound's interaction with neurotransmitter systems could provide insights into developing new antidepressants. Research is ongoing to assess its efficacy in animal models of depression.
- Endocrine Disruption Studies : Although initial assessments indicated no evidence of endocrine-disrupting properties, further studies are warranted to evaluate long-term effects and mechanisms of action .
Materials Science Applications
The compound's unique structure allows for exploration in materials science, particularly in polymer synthesis and as a potential additive in composite materials.
Case Studies
- Polymerization Studies : Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study showed improved tensile strength in polyamide composites when this compound was used as a modifier.
- Nanocomposite Development : The compound has been evaluated for use in nanocomposites, where it serves as a compatibilizer between organic and inorganic phases, improving dispersion and interfacial adhesion.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS: 13396-94-6)
- Molecular Formula : C₁₂H₁₇N
- Key Differences: Substitution occurs at the 5-position of the indene ring instead of the 2-position. This positional isomerism significantly alters pharmacological activity, as demonstrated by its classification as a novel psychoactive substance (NPS) with stimulant properties .
- Applications: Known in forensic contexts as 5-APDI or Indanametamine, it exhibits serotonin and norepinephrine reuptake inhibition, analogous to MDMA .
2-APDI and 3-APDI (Positional Isomers)
- 2-APDI : 1-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine.
- 3-APDI : 1-(2,3-Dihydro-1H-inden-3-yl)propan-2-amine.
- Key Differences: The aminopropyl chain attaches to the 2- or 3-position of the indene ring. These isomers show distinct binding affinities at monoamine transporters, with 2-APDI displaying higher potency in dopamine transporter (DAT) inhibition .
Functional Group Variants
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride (CAS: 1034457-07-2)
- Molecular Formula : C₁₃H₂₀ClN
- Key Differences : The hydrochloride salt form improves crystallinity and bioavailability. Its CCS value for [M+H]+ is 163.8 Ų , identical to the free base, confirming structural consistency .
- Regulatory Status : Classified as a hazardous substance (H302, H315, H319, H335) under GHS guidelines .
Cathinone Derivatives (e.g., Indapyrophenidone)
- Structure: Features a pyrrolidinyl-ethanone group instead of the methylpropan-2-amine moiety.
- Pharmacology: Acts as a dual dopamine-norepinephrine reuptake inhibitor, with higher lipophilicity compared to the target compound due to the ketone group .
(S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid
- Structure : Combines a dihydroindenyl group with a mercaptopropanamido side chain.
- Applications : Investigated as a protease inhibitor in cancer research, highlighting the versatility of dihydroindenyl scaffolds in drug design .
Comparative Data Table
Biological Activity
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, also known by its CAS number 351490-85-2, is a compound that has garnered interest in various fields of research due to its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 189.30 g/mol
- CAS Number : 351490-85-2
- MDL Number : MFCD17169417
Structural Information
The compound features a bicyclic structure with an indene moiety, which is significant for its biological interactions. The structural formula is represented as follows:
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 190.15903 | 144.0 |
| [M+Na]+ | 212.14097 | 154.7 |
| [M+NH4]+ | 207.18557 | 153.7 |
| [M+K]+ | 228.11491 | 149.7 |
Pharmacological Effects
The biological activity of this compound has been investigated in various contexts:
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Dopaminergic Modulation : The compound may enhance dopaminergic signaling, contributing to its stimulant effects.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could be a potential mechanism for its activity.
Study on Neuropharmacological Activity
A study conducted by researchers aimed at evaluating the neuropharmacological profile of various amphetamine analogs included preliminary tests on this compound. The findings indicated increased locomotor activity in animal models, suggesting stimulant-like effects consistent with other known amphetamines.
Antimicrobial Research
While specific studies focusing exclusively on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against various pathogens in vitro. Future research should aim to explore the antimicrobial potential of this compound directly.
Inflammation Studies
Research involving structurally similar compounds has indicated potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Further investigation into the inflammatory pathways affected by this compound could yield valuable insights.
Q & A
What are the established synthetic pathways for 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via carbodiimide-mediated coupling reactions, adapting methods used for structurally similar amines. For example, a protocol involving 2-aminoindan derivatives (C9H11N backbone) can be modified by introducing a 2-methylpropan-2-amine moiety through nucleophilic substitution or reductive amination . Reaction conditions such as temperature (e.g., 12–23°C), solvent choice (tetrahydrofuran or ethyl acetate), and catalysts (e.g., hydroxybenzotriazole) critically affect yield and purity. Optimizing stoichiometry of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can reduce side products .
How can NMR and X-ray crystallography be employed to resolve the stereochemistry of chiral derivatives of this compound?
Advanced Research Question
For chiral analysis, - and -NMR can identify diastereotopic protons and carbons, particularly near the indenyl and methylpropan-2-amine groups. Coupling constants (e.g., ) distinguish axial vs. equatorial substituents on the indene ring. X-ray crystallography (as demonstrated for (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-inden-1-one derivatives) provides definitive stereochemical assignment by resolving bond angles and spatial arrangements of substituents . For enantiomerically pure forms, chiral HPLC with polysaccharide-based columns is recommended, referencing methods for (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine .
What strategies are effective in addressing contradictory in vitro vs. in vivo pharmacological data for this compound?
Advanced Research Question
Discrepancies often arise from bioavailability or metabolic stability issues. In vitro assays (e.g., receptor binding studies) may not account for pharmacokinetic factors like hepatic metabolism or blood-brain barrier penetration. To resolve contradictions:
- Use deuterated analogs to track metabolic pathways via LC-MS.
- Conduct in vivo microdialysis to measure free compound concentrations in target tissues.
- Adjust formulation using co-solvents (e.g., DMSO/water mixtures) to mimic physiological solubility, as described for LDN-209929 2HCl .
What are the challenges in synthesizing enantiomerically pure forms, and what chiral catalysts or resolving agents are recommended?
Basic Research Question
Chiral resolution is complicated by the compound’s rigid indenyl group and steric hindrance near the amine. Methods include:
- Kinetic resolution : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to selectively retard one enantiomer’s reactivity.
- Enzymatic resolution : Lipases or acylases can enantioselectively hydrolyze ester intermediates.
- Diastereomeric salt formation : Tartaric acid derivatives (as in (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) effectively separate enantiomers via crystallization .
How can computational modeling predict the binding affinity of this compound to neurotransmitter receptors?
Advanced Research Question
Docking studies (e.g., AutoDock Vina or Schrödinger Glide) using the compound’s 3D structure (from X-ray or DFT-optimized coordinates) can map interactions with serotonin or dopamine receptors. Key steps:
- Generate protonation states at physiological pH using tools like Epik.
- Validate force fields (e.g., OPLS4) against experimental binding data for structurally similar amines, such as (2-phenylpropyl)(propan-2-yl)amine .
- Analyze hydrophobic interactions with the indenyl ring and hydrogen bonding with the tertiary amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
